Tetrakis(dimethylamido)titanium(IV) (TDMAT) is a widely studied organometallic compound with the formula Ti[N(CH3)2]4. This compound serves as a crucial precursor in various material science applications, particularly in the deposition of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. The significance of TDMAT stems from its ability to decompose at relatively low temperatures, making it suitable for applications sensitive to high temperatures. []
Tetrakis(dimethylamino)titanium, also known as titanium(IV) dimethylamide, is a chemical compound with the formula Ti(N(CH₃)₂)₄. It is classified as a metalorganic compound, characterized by its tetrahedral geometry and the presence of four dimethylamido ligands. This compound plays a significant role in various industrial applications, particularly in the fields of chemical vapor deposition and atomic layer deposition, where it serves as a precursor for titanium nitride and titanium dioxide films .
Tetrakis(dimethylamino)titanium is derived from titanium tetrachloride through a reaction with lithium dimethylamide. Its classification as a metalorganic species indicates that its properties are influenced by the organic ligands attached to the titanium center, while it lacks direct metal-carbon bonds. The compound is notable for its volatility and sensitivity to moisture, necessitating careful handling under inert atmospheres .
The synthesis of tetrakis(dimethylamino)titanium typically involves two main steps:
A common laboratory procedure includes:
This method allows for high yields of tetrakis(dimethylamino)titanium while minimizing waste and improving operational feasibility for large-scale production .
Tetrakis(dimethylamino)titanium exhibits a tetrahedral molecular geometry, which is typical for many Ti(IV) compounds. The titanium atom is coordinated by four dimethylamido groups, leading to a stable configuration that contributes to its volatility and reactivity.
The structure has been characterized using techniques such as electron diffraction and X-ray crystallography, confirming its monomeric nature in solution and solid phases .
Tetrakis(dimethylamino)titanium undergoes several important chemical reactions:
The mechanism of action for tetrakis(dimethylamino)titanium primarily revolves around its role as a precursor in chemical vapor deposition processes:
This process is crucial for applications in microelectronics and thin film technologies .
These properties make tetrakis(dimethylamino)titanium suitable for use in controlled environments like chemical vapor deposition systems .
Tetrakis(dimethylamino)titanium has several scientific uses:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3